[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride
Description
[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride (CAS 1385696-74-1) is a tetrahydropyran-derived amine with the molecular formula C₈H₁₈ClNO₂ and a molecular weight of 195.69 g/mol . Its IUPAC name reflects a methoxymethyl group attached to the oxane (tetrahydropyran) ring at the 4-position, with an amine functional group on the adjacent methyl substituent. The compound is commercially available in research quantities, with pricing indicating its specialized applications (e.g., €603 for 50 mg) . Key structural features include:
- Oxane ring: Provides conformational rigidity.
- Methoxymethyl group: Enhances solubility via ether oxygen while contributing moderate lipophilicity.
- Hydrochloride salt: Improves stability and crystallinity.
Properties
IUPAC Name |
[4-(methoxymethyl)oxan-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-10-7-8(6-9)2-4-11-5-3-8;/h2-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMJAKQCLBXQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing data from diverse sources, including case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H12ClN2O2
- Molecular Weight : 192.64 g/mol
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes, which plays a crucial role in its therapeutic potential. For example, studies have shown that compounds with similar structural motifs can inhibit enzymes involved in metabolic pathways, potentially leading to applications in treating metabolic disorders.
2. Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains. A study using the resazurin microtiter plate assay demonstrated significant inhibitory effects on drug-sensitive strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.05 to 0.1 μg/mL.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.05 |
| Escherichia coli | 0.1 |
| Mycobacterium tuberculosis | 0.016 |
3. Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties. In vitro studies have indicated that it can reduce oxidative stress and apoptosis in neuronal cells, potentially making it a candidate for neurodegenerative disease therapies.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential use as a therapeutic agent.
Case Study 2: Neuroprotection in Cell Models
In a controlled laboratory setting, researchers treated neuronal cell lines with varying concentrations of this compound. The findings revealed a dose-dependent reduction in cell death caused by oxidative stress, highlighting its protective effects on neuronal cells.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The methoxy group enhances lipophilicity, facilitating cellular membrane penetration.
- The amine group may interact with biological targets, influencing enzyme activity and cellular signaling pathways.
Scientific Research Applications
Overview
[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride (CAS No. 1385696-74-1) is a chemical compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a methoxymethyl group attached to an oxane ring, contributes to its biological activity and versatility in research.
Research indicates that this compound exhibits significant biological activities, which can be categorized into several key areas:
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogenic bacteria. In vitro studies have established its efficacy against multidrug-resistant strains, highlighting its potential as a candidate for new antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 62.5 |
| Staphylococcus aureus | 78.12 |
| Enterococcus faecalis | 70.0 |
These findings suggest that the compound could be instrumental in addressing antibiotic resistance, a pressing global health issue.
Antiproliferative Effects
The antiproliferative effects of this compound have been evaluated in cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values indicate its potential as an anticancer agent.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The mechanism of action likely involves interactions with specific molecular targets, influencing cellular signaling pathways related to growth and apoptosis.
Antimicrobial Activity Study
A study focused on the antimicrobial efficacy of this compound demonstrated its ability to inhibit multidrug-resistant Staphylococcus aureus at concentrations lower than traditional antibiotics, suggesting its potential role in developing new therapeutic strategies against resistant infections.
Anticancer Research
In research targeting lung cancer therapies, this compound was tested alongside established chemotherapeutics. It exhibited synergistic effects when combined with other agents, enhancing overall cytotoxicity against A549 cells. This suggests that it may enhance the effectiveness of existing treatments, warranting further investigation into combination therapies.
Scientific Research Applications
The applications of this compound extend beyond antimicrobial and anticancer research. Its unique chemical structure allows for exploration in various domains:
- Drug Development : The compound's biological activities make it a candidate for developing new drugs targeting infections and cancer.
- Pharmaceutical Testing : As a reference standard, it can be utilized in pharmaceutical testing to ensure quality and efficacy in drug formulations.
- Biochemical Research : Its interactions with biomolecules can be studied to understand fundamental biological processes and disease mechanisms.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes critical differences between the target compound and its analogs:
Impact of Substituents on Physicochemical Properties
- Methoxymethyl vs. Aromatic Groups : The methoxymethyl group in the target compound provides moderate lipophilicity (predicted LogP ~1.5–2.0) compared to aromatic analogs like CID 18524015 (LogP ~2.5–3.0). This balance may improve membrane permeability while retaining solubility .
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group (CAS 1311254-76-8) increases metabolic stability due to resistance to oxidative degradation, whereas the methoxymethyl group’s electron-donating nature may enhance reactivity in nucleophilic environments .
Preparation Methods
General Synthetic Approach
The preparation of [4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride generally follows a multi-step synthetic pathway involving:
- Formation of the oxane ring system, often by cyclization of suitable diol precursors.
- Introduction of the methoxymethyl substituent at the 4-position of the oxane ring.
- Installation of the methanamine group.
- Conversion to the hydrochloride salt for stability and ease of handling.
Methoxymethyl Group Introduction
The methoxymethyl (–CH2OCH3) substituent is typically introduced through nucleophilic substitution or alkylation reactions using methoxymethylating agents such as chloromethyl methyl ether or related reagents under Lewis acid catalysis.
- A representative method involves reacting a 4-hydroxymethyl-substituted oxane intermediate with methylating agents in the presence of catalysts like aluminum chloride or iodine to afford the methoxymethyl group.
- Reaction conditions are carefully controlled (temperature below 30 °C, inert atmosphere) to prevent side reactions and degradation.
Amine Functionalization and Hydrochloride Salt Formation
- The methanamine group is introduced via nucleophilic substitution on a suitable leaving group precursor (e.g., chloromethyl or hydroxymethyl oxane derivatives).
- The free amine is converted to its hydrochloride salt by reaction with gaseous HCl or concentrated hydrochloric acid, enhancing the compound's stability and crystallinity.
Detailed Preparation Methodology
| Step | Description | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Oxane ring formation | Cyclization of diol precursors under acidic conditions (e.g., 1,5-pentanediol with acid catalyst) | Yields tetrahydropyran ring with defined stereochemistry |
| 2 | Introduction of hydroxymethyl group at C-4 | Hydroxymethylation using formaldehyde or paraformaldehyde under basic or acidic catalysis | Precursor for methoxymethyl substitution |
| 3 | Methoxymethylation at C-4 | Reaction with chloromethyl methyl ether or methylating agents in presence of Lewis acid (AlCl3, I2) at 0–30 °C | Requires inert atmosphere; careful temperature control to avoid side reactions |
| 4 | Amination | Nucleophilic substitution of chloromethyl or hydroxymethyl intermediate with methanamine (NH2CH3) | Typically conducted in ethanol or polar solvents, reflux conditions |
| 5 | Hydrochloride salt formation | Treatment with HCl gas or concentrated HCl | Enhances compound stability and facilitates purification |
Reaction Conditions and Optimization
- Temperature: Most steps require low to moderate temperatures (0–70 °C) to maximize selectivity and minimize decomposition.
- Catalysts: Lewis acids such as aluminum chloride or iodine catalyze methoxymethylation effectively.
- Solvents: Anhydrous tetrahydrofuran (THF), dichloromethane, or ethyl acetate are common solvents, chosen for their inertness and solubilizing properties.
- Atmosphere: Inert gas (nitrogen or argon) is often used to prevent oxidation, especially during sensitive alkylation steps.
Mechanistic Insights
- The methoxymethylation step proceeds via electrophilic substitution, where the chloromethyl methyl ether acts as the electrophile, and the 4-hydroxymethyl oxane intermediate acts as the nucleophile.
- The amination step involves an SN2 nucleophilic substitution where the methanamine attacks the electrophilic carbon bearing the leaving group (chloride or hydroxyl).
- Steric hindrance from the oxane ring influences reaction rates, generally slowing substitution compared to linear analogs by approximately 20–30%.
Analytical Characterization
To confirm the successful synthesis and purity of this compound, the following techniques are employed:
| Analytical Method | Purpose | Typical Data/Observations |
|---|---|---|
| ¹H NMR Spectroscopy | Structural confirmation | Signals at δ 3.3–3.8 ppm for methoxymethyl protons; δ 2.5–3.0 ppm for methanamine protons; oxane ring protons at δ 3.5–4.0 ppm |
| ¹³C NMR Spectroscopy | Carbon environment verification | Peaks corresponding to oxane carbons, methoxymethyl carbon (~δ 55 ppm), and methanamine carbon |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak consistent with C8H17NO2 (free base) or corresponding hydrochloride salt |
| Elemental Analysis | Purity and stoichiometry | Consistent with calculated C, H, N, Cl content for hydrochloride salt |
| HPLC | Purity assessment | >95% purity typically achieved after purification |
Data Table: Summary of Key Reaction Parameters
| Step | Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Oxane ring formation | 1,5-pentanediol + acid | H2SO4 (cat.) | Water/organic | 50–70 | 2–4 | 80–90 | Stereoselective cyclization |
| Hydroxymethylation | Formaldehyde | NaOH or acid | Water/MeOH | 25–40 | 3–5 | 75–85 | Intermediate for methoxymethylation |
| Methoxymethylation | Chloromethyl methyl ether | AlCl3 or I2 | THF or DCM | 0–30 | 2–3 | 70–80 | Requires inert atmosphere |
| Amination | Methanamine | None | EtOH | Reflux (78) | 4–6 | 85–90 | SN2 substitution |
| Hydrochloride formation | HCl gas or conc. HCl | None | Ether or MeOH | RT | 1–2 | Quantitative | Salt formation |
Research Findings and Literature Insights
- Patents and research literature emphasize the importance of controlling reaction temperature and atmosphere to avoid side reactions such as over-alkylation or polymerization during methoxymethylation.
- The hydrochloride salt form improves the compound’s crystallinity and stability, facilitating purification and storage.
- Comparative studies suggest that the methoxymethyl substituent enhances solubility and modulates the compound’s reactivity relative to chloromethyl or hydroxymethyl analogs.
- Advanced purification methods such as recrystallization from ethyl acetate/petroleum ether mixtures and chromatographic techniques ensure high purity suitable for research applications.
Q & A
Q. What are the recommended synthetic routes for [4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution of oxane derivatives. For example, reductive amination of 4-(methoxymethyl)oxan-4-one with ammonia or its equivalents under hydrogenation conditions (e.g., using Pd/C or NaBH4) can yield the primary amine, followed by HCl salt formation. Optimization includes:
- Catalyst selection : Palladium-based catalysts improve selectivity for secondary/tertiary amines, while NaBH4 may suffice for primary amines .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during salt formation.
- Purification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH) or recrystallization (ethanol/water) enhances purity. Monitor progress via TLC or LC-MS .
Q. How should researchers characterize the structural integrity and purity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy : 1H and 13C NMR confirm the oxane ring structure (e.g., δ 3.3–3.7 ppm for methoxymethyl protons) and amine protonation (broad singlet at δ 8–10 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 176.1 for the free base) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% by area normalization). Mobile phase: acetonitrile/water (0.1% TFA) .
- Elemental analysis : Match calculated vs. observed C, H, N, and Cl percentages to confirm stoichiometry .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies in biological data (e.g., enzyme inhibition potency) often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized assays : Use recombinant enzymes (e.g., LOXL2, MAO-A/B) under uniform buffer conditions (pH 7.4, 25°C) to compare activity .
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying methoxymethyl or oxane substituents) to identify critical pharmacophores .
- Off-target screening : Test selectivity against related targets (e.g., amine oxidases, GPCRs) via radioligand binding or fluorescence polarization assays .
Q. How does stereochemistry influence the compound’s interactions with biological targets, and what methods determine its absolute configuration?
Methodological Answer: The oxane ring’s chair conformation and methoxymethyl orientation can affect binding pocket compatibility. For stereochemical analysis:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers .
- X-ray crystallography : Co-crystallize the compound with a target protein (e.g., LOXL2) to visualize binding modes .
- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (DFT calculations) to assign configurations .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 1–12, 37°C) for 24–72 hours. Monitor degradation via HPLC; the compound is most stable at pH 4–6 .
- Thermal stability : Heat samples (40–80°C) and analyze by TGA/DSC. Decomposition typically occurs above 150°C .
- Light sensitivity : Store in amber vials under UV light (254 nm) for 48 hours; assess photodegradation products via LC-MS .
Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., solubility, blood-brain barrier permeability)?
Methodological Answer: Use in silico tools:
- LogP calculation : Software like MarvinSketch predicts partition coefficients (estimated LogP = 1.2), indicating moderate lipid solubility .
- Molecular dynamics (MD) simulations : Simulate BBB penetration using the PAMPA-BBB model; polar surface area (<80 Ų) favors permeability .
- ADMET prediction : Platforms like SwissADME assess CYP450 inhibition risk and hepatic clearance .
Data Contradiction Analysis Example
If one study reports potent LOXL2 inhibition (IC50 = 126 nM) while another shows no activity, potential factors include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
